molecular formula C10H20N2O3S B3249817 (R)-tert-Butyl (1-amino-4-(methylthio)-1-oxobutan-2-yl)carbamate CAS No. 197893-07-5

(R)-tert-Butyl (1-amino-4-(methylthio)-1-oxobutan-2-yl)carbamate

Cat. No. B3249817
CAS RN: 197893-07-5
M. Wt: 248.34 g/mol
InChI Key: PEIBGUXFGFTTOY-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl (1-amino-4-(methylthio)-1-oxobutan-2-yl)carbamate, commonly known as tert-butyl carbamate, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of tert-butyl carbamate is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, tert-butyl carbamate can alter the expression of various genes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Tert-butyl carbamate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of tert-butyl carbamate is its versatility, as it can be used in various fields such as medicine, agriculture, and materials science. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of tert-butyl carbamate is its potential toxicity, as it has been shown to exhibit cytotoxicity in some cell lines. Therefore, caution should be taken when handling and using tert-butyl carbamate in lab experiments.

Future Directions

There are several future directions for the study of tert-butyl carbamate. One direction is to further investigate its potential use as a drug delivery system, as it has shown promise in forming stable complexes with various drugs. Another direction is to investigate its potential as a polymer modifier, as it has shown potential in improving the thermal stability and mechanical properties of polymers. Additionally, further studies are needed to fully understand the mechanism of action of tert-butyl carbamate and its potential applications in various fields.

Scientific Research Applications

Tert-butyl carbamate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In agriculture, it has been shown to have herbicidal properties, making it a potential candidate for weed control. In materials science, it has been studied for its potential use as a polymer modifier, as it can improve the thermal stability and mechanical properties of polymers.

properties

IUPAC Name

tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(14)12-7(8(11)13)5-6-16-4/h7H,5-6H2,1-4H3,(H2,11,13)(H,12,14)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIBGUXFGFTTOY-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl (1-amino-4-(methylthio)-1-oxobutan-2-yl)carbamate
Reactant of Route 2
(R)-tert-Butyl (1-amino-4-(methylthio)-1-oxobutan-2-yl)carbamate
Reactant of Route 3
Reactant of Route 3
(R)-tert-Butyl (1-amino-4-(methylthio)-1-oxobutan-2-yl)carbamate
Reactant of Route 4
Reactant of Route 4
(R)-tert-Butyl (1-amino-4-(methylthio)-1-oxobutan-2-yl)carbamate
Reactant of Route 5
Reactant of Route 5
(R)-tert-Butyl (1-amino-4-(methylthio)-1-oxobutan-2-yl)carbamate
Reactant of Route 6
Reactant of Route 6
(R)-tert-Butyl (1-amino-4-(methylthio)-1-oxobutan-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.